molecular formula C14H6Cl2F6N2O B14621957 1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene CAS No. 60789-46-0

1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene

Cat. No.: B14621957
CAS No.: 60789-46-0
M. Wt: 403.1 g/mol
InChI Key: RWJMAWQJBDEAPX-UHFFFAOYSA-N
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Description

1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of chlorine, trifluoromethyl groups, and an azoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)aniline and 2-chloro-4-(trifluoromethyl)nitrobenzene.

    Formation of Azoxy Linkage: The nitro group of 2-chloro-4-(trifluoromethyl)nitrobenzene is reduced to an amino group, which then reacts with 4-chloro-3-(trifluoromethyl)aniline under specific conditions to form the azoxy linkage.

    Reaction Conditions: The reactions are typically carried out in the presence of catalysts and under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The azoxy linkage can be reduced to form amines or oxidized to form nitroso compounds.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while reduction reactions may produce amines.

Scientific Research Applications

1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application and context. For example, in antimicrobial studies, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(trifluoromethyl)benzene: Shares the trifluoromethyl and chlorine groups but lacks the azoxy linkage.

    4-Chloro-3-(trifluoromethyl)aniline: Contains similar functional groups but differs in overall structure.

Uniqueness

1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene is unique due to its azoxy linkage, which imparts distinct chemical and biological properties

Properties

CAS No.

60789-46-0

Molecular Formula

C14H6Cl2F6N2O

Molecular Weight

403.1 g/mol

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl]-[4-chloro-3-(trifluoromethyl)phenyl]imino-oxidoazanium

InChI

InChI=1S/C14H6Cl2F6N2O/c15-11-3-1-7(5-9(11)13(17,18)19)23-24(25)8-2-4-12(16)10(6-8)14(20,21)22/h1-6H

InChI Key

RWJMAWQJBDEAPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=[N+](C2=CC(=C(C=C2)Cl)C(F)(F)F)[O-])C(F)(F)F)Cl

Origin of Product

United States

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